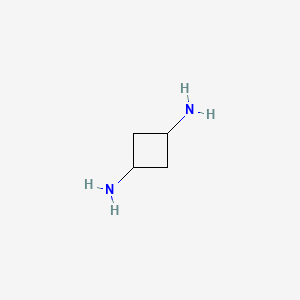

Cyclobutane-1,3-diamine

Descripción general

Descripción

Cyclobutane-1,3-diamine is a compound with the molecular formula C4H10N2 . It is considered as a promising sterically constrained diamine building block for drug discovery .

Synthesis Analysis

An approach to the syntheses of Cyclobutane-1,3-diamine’s Boc-monoprotected derivatives has been developed. These novel synthetic schemes exploit classical malonate alkylation chemistry for the construction of cyclobutane rings .Molecular Structure Analysis

The molecular structure of Cyclobutane-1,3-diamine is unique with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules .Chemical Reactions Analysis

Cyclobutane-1,3-diamine’s heightened reactivity has inspired numerous creative synthetic methodologies. Its proclivity as strain-release reagents through its weak central C–C bond has been harnessed in a variety of addition, rearrangement, and insertion reactions .Physical And Chemical Properties Analysis

Cyclobutane-1,3-diamine has a molecular weight of 86.14 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 86.084398327 g/mol. It has a topological polar surface area of 52 Ų and a heavy atom count of 6 .Aplicaciones Científicas De Investigación

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . Cyclobutane-1,3-diamine plays a crucial role in these syntheses.

Development of Pharmaceuticals

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . For example, Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .

Synthesis of Surfactants

Cyclobutane-1,3-diamine can be used as an intermediate in the stereoselective synthesis of surfactants . Surfactants play a key role in biomedicine, especially in targeted drug delivery systems (DDS) and as non-viral vectors for gene therapy .

Synthesis of Gelators

Cyclobutane-1,3-diamine can also be used in the synthesis of gelators for hydroxylic solvents . These gelators have potential use in several fields including biomedical applications .

Synthesis of Metal Cation Ligands

Cyclobutane-1,3-diamine can be used in the synthesis of suitable candidates for metal cation ligands . These ligands are crucial for imaging technologies and radiopharmacy .

Synthesis of Amphiphiles

Amphiphiles are interesting and versatile compounds with usefulness in different fields. They can be classified in different families regarding their structure. Single head–single tail amphiphiles consist of an apolar tail and a polar head . Cyclobutane-1,3-diamine can be used in the synthesis of these amphiphiles .

Mecanismo De Acción

Target of Action

Cyclobutane-1,3-diamine is considered a promising sterically constrained diamine building block for drug discovery . .

Mode of Action

It’s known that the compound’s sterically constrained structure may allow it to interact uniquely with its targets .

Biochemical Pathways

Its synthesis involves classical malonate alkylation chemistry for the construction of cyclobutane rings .

Pharmacokinetics

For CBDCA, the major route of elimination was renal, with 65% of the administered platinum being excreted in the urine within 24 hours . It’s important to note that Cyclobutane-1,3-diamine may have different pharmacokinetic properties.

Result of Action

It’s known that the compound is a promising building block for drug discovery, suggesting it may have therapeutic effects .

Action Environment

It’s known that the compound is a colorless to slightly yellow liquid with a pungent odor, soluble in water and organic solvents, but with low solubility in water .

Safety and Hazards

Direcciones Futuras

Cyclobutane-1,3-diamine and other cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties. There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics .

Propiedades

IUPAC Name |

cyclobutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSVYARXBFEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621636 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutane-1,3-diamine | |

CAS RN |

91301-66-5 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine](/img/structure/B3021880.png)